molecular formula C8H16ClNO2 B2516912 Methyl 2-amino-2-cyclobutylpropanoate;hydrochloride CAS No. 2418713-18-3

Methyl 2-amino-2-cyclobutylpropanoate;hydrochloride

Cat. No. B2516912
CAS RN: 2418713-18-3
M. Wt: 193.67
InChI Key: IPQYIHRZYOOJAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful selection of reagents and conditions. For instance, a synthetic route to 2-aminopropane-1,2,3-tricarboxylic acid involves cyclization and alkylation steps, followed by hydrolysis and esterification . Similarly, the preparation of methyl 2-arylpropanoates is achieved through the reaction of dimethyl acetals with sulfuryl chloride, demonstrating a 1,2-aryl migration . These methods highlight the importance of reaction conditions and the choice of starting materials in the synthesis of complex esters.

Molecular Structure Analysis

The molecular structure of compounds is crucial for their reactivity and properties. For example, the orientation around the double bond in methyl (Z)-2-(N-methyl-N-trifluoroacetyl)-3-dimethylaminopropenoate was established by X-ray analysis . Such detailed structural analysis is essential for understanding the reactivity and potential applications of the compound .

Chemical Reactions Analysis

Methyl esters are versatile reagents in the synthesis of heterocyclic systems. They can react with N- and C-nucleophiles to form various heterocyclic compounds, as demonstrated in the synthesis of pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles , and pyranones . These reactions are often dependent on the reaction conditions and the substituents on the nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl esters are influenced by their molecular structure. For instance, the chlorination products of methyl 4-amino-2-hydroxy-benzoate exhibit different properties based on their isomerism and the position of chlorine atoms . The reactivity of these compounds with various reagents, such as aniline or hypochlorous acid, further demonstrates the impact of structural features on chemical behavior.

Scientific Research Applications

Organic Synthesis and Peptide Modification

A novel regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing diversely 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains, demonstrates the compound's utility in organic synthesis and peptide modification. The reaction conditions were fully compatible with solid-phase peptide synthesis, highlighting the method's efficiency and versatility for incorporating azido groups into complex molecules (Tornøe, Christensen, & Meldal, 2002).

Medicinal Chemistry Applications

In medicinal chemistry, the compound's derivatives have been explored for their anticancer properties. For example, amino acetate functionalized Schiff base organotin(IV) complexes were synthesized and showed significant cytotoxicity against various human tumor cell lines, offering a potential pathway for the development of new anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).

Gas Chromatography–Mass Spectrometry (GC-MS)

Cycloalkylcarbonyl derivatives, including cyclobutylcarbonyl, have been proposed for the determination of amino acid methyl esters by GC-MS. These derivatives form symmetric peaks and undergo specific fragmentation under electron ionization conditions, aiding in the structural elucidation of amino acids and their derivatives (Zaikin & Luzhnov, 2002).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of amino acid ester isocyanates, such as Methyl (S)-2-isocyanato-3-phenylpropanoate, demonstrate the compound's utility in creating more complex molecules. This process involves the conversion of amino acids to their corresponding methyl ester hydrochlorides, showcasing its versatility in organic synthesis (Tsai, Takaoka, Powell, & Nowick, 2003).

Materials Science

In materials science, the preparation of cationic poly(N-isopropylacrylamide) copolymer latexes using 2-aminoethyl-methacrylate hydrochloride demonstrates the compound's relevance in developing advanced polymer materials. These latexes exhibit unique properties relevant for various applications, including drug delivery systems and bioactive coatings (Meunier, Elaissari, & Pichot, 1995).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, as well as instructions for what to do in case of exposure .

properties

IUPAC Name

methyl 2-amino-2-cyclobutylpropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-8(9,7(10)11-2)6-4-3-5-6;/h6H,3-5,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQYIHRZYOOJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC1)(C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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